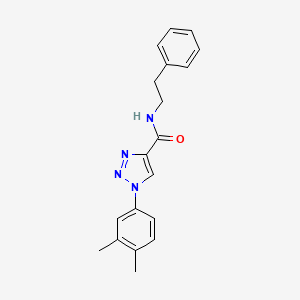![molecular formula C16H22N4O2 B6575268 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105240-90-1](/img/structure/B6575268.png)
1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide, also known as N-propyl-4-methylphenyl-1H-1,2,3-triazole-4-carboxamide (MPTCC), is an important intermediate in the synthesis of various pharmaceuticals. It is a versatile synthetic building block for the preparation of various biologically active compounds. MPTCC has a wide range of applications in the synthesis of various drugs, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral agents.
科学研究应用
MPTCC has been used in various scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, which are important mediators of inflammation. It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are also important mediators of inflammation. In addition, MPTCC has been used as an inhibitor of the enzyme thromboxane synthase (TXS), which is involved in the synthesis of thromboxanes, which are important mediators of platelet aggregation and thrombosis.
作用机制
MPTCC is an inhibitor of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and thromboxane synthase (TXS). It inhibits the activity of these enzymes by forming a covalent bond with the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
MPTCC has been shown to have anti-inflammatory, anti-cancer, anti-fungal, and anti-viral effects. In the case of inflammation, MPTCC has been shown to inhibit the activity of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and thromboxane synthase (TXS), which are involved in the synthesis of prostaglandins, leukotrienes, and thromboxanes, respectively. These mediators of inflammation are involved in the pathogenesis of various inflammatory diseases, such as arthritis, asthma, and inflammatory bowel disease. In the case of cancer, MPTCC has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression and cell proliferation. In the case of fungal infections, MPTCC has been shown to inhibit the activity of the enzyme lanosterol synthase, which is involved in the synthesis of lanosterol, a key component of fungal cell membranes. In the case of viral infections, MPTCC has been shown to inhibit the activity of the enzyme reverse transcriptase, which is involved in the replication of viral RNA.
实验室实验的优点和局限性
MPTCC has several advantages for use in laboratory experiments. It is a stable compound, with a high melting point and a low vapor pressure. It is also soluble in a variety of organic solvents, such as methanol and ethanol, making it easy to work with in the laboratory. However, MPTCC also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. In addition, it is not water-soluble, making it difficult to use in aqueous solutions.
未来方向
The potential applications of MPTCC are far-reaching and could lead to the development of new and improved treatments for a variety of medical conditions. Further research is needed to explore the potential of MPTCC as an inhibitor of other enzymes involved in the synthesis of various mediators of inflammation, cancer, fungal infections, and viral infections. In addition, further research is needed to explore the potential of MPTCC as an inhibitor of other enzymes involved in the regulation of cell cycle progression and cell proliferation. Finally, further research is needed to explore the potential of MPTCC as an inhibitor of other enzymes involved in the synthesis of key components of fungal cell membranes and the replication of viral RNA.
合成方法
MPTCC is synthesized from 4-methylphenylacetic acid (MPAA) and propan-2-yloxypropyl amine (PPA) through a four-step process. The first step involves the reaction of MPAA with anhydrous sodium acetate in acetic acid to form 4-methylphenylacetamide. The second step involves the reaction of 4-methylphenylacetamide with PPA in the presence of a base, such as sodium hydroxide, to form 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamideethylphenylacetamide. The third step involves the reaction of 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamideethylphenylacetamide with 1,2,3-triazole in acetic acid to form 1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamideethylphenyl-1H-1,2,3-triazole-4-carboxamide (MPTCC). The fourth and final step involves the reaction of MPTCC with anhydrous sodium acetate in acetic acid to form the desired product.
属性
IUPAC Name |
1-(4-methylphenyl)-N-(3-propan-2-yloxypropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12(2)22-10-4-9-17-16(21)15-11-20(19-18-15)14-7-5-13(3)6-8-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONJRDBKTQAAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methylpropyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575200.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6575226.png)
![3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea](/img/structure/B6575234.png)
![6-(3,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B6575238.png)
![N-(2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6575248.png)
![ethyl 4-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6575250.png)
![2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6575258.png)
![1-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6575265.png)
![ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate](/img/structure/B6575267.png)

![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6575276.png)
![1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6575278.png)
![1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6575285.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6575293.png)